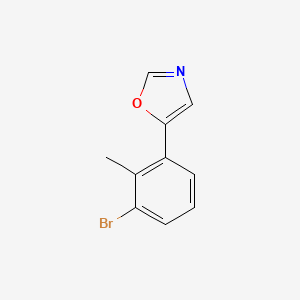

5-(3-bromo-2-methylphenyl)oxazole

Description

General Overview of Oxazole (B20620) Systems in Contemporary Organic Synthesis and Chemical Research

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This structural motif is not merely an academic curiosity; it is a prevalent core in a multitude of natural products and synthetic molecules with diverse biological activities. nrochemistry.comtandfonline.com The unique electronic properties conferred by the heteroatoms influence the molecule's stability, reactivity, and ability to interact with biological targets such as enzymes and receptors. nih.govmdpi.com Consequently, oxazole derivatives have been extensively explored and are integral to pharmaceuticals, agrochemicals, and functional materials. pharmaguideline.comigi-global.com Their wide-ranging pharmacological applications include antibacterial, antiviral, anticancer, and anti-inflammatory agents. tandfonline.comigi-global.comrsc.org In organic synthesis, the oxazole ring serves as a versatile building block, participating in various transformations like cycloaddition reactions to form other important heterocycles such as pyridines.

Rationale for Focused Investigation on 5-(3-bromo-2-methylphenyl)oxazole and Structurally Related Analogues

The specific compound, this compound, represents a strategically functionalized molecule designed for further chemical elaboration. The rationale for its investigation stems from several key features:

Aryl-Substituted Scaffold : The presence of the 3-bromo-2-methylphenyl group links the oxazole core to a versatile aromatic system. Aryl-substituted oxazoles are a significant class of compounds in medicinal chemistry, often exhibiting enhanced biological activity due to the potential for pi-pi stacking and other interactions with biological macromolecules. mdpi.com

Reactive Bromine Handle : The bromine atom on the phenyl ring is a crucial functional group for synthetic chemists. It serves as a "handle" for introducing further complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. acs.orgresearchgate.netrsc.org This allows for the modular and efficient synthesis of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. rsc.org

Methyl Group Influence : The methyl group ortho to the bromo substituent provides steric and electronic influence. It can affect the conformation of the molecule and the reactivity of the adjacent bromine atom in coupling reactions, offering a means to fine-tune the properties of the final products.

Therefore, this compound is not typically an end-product itself, but rather a valuable intermediate or building block for accessing more complex molecular architectures with potential applications in pharmaceutical and materials science. mdpi.com

Historical Context and Evolution of Oxazole Chemistry Relevant to Complex Substituted Derivatives

The study of oxazoles has a rich history, with the first synthesis dating back to the late 19th century. Several classical methods have been foundational to the field:

Robinson-Gabriel Synthesis (1909) : This method involves the cyclodehydration of 2-acylamino ketones and remains a widely used route for preparing 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.orgsynarchive.com

Fischer Oxazole Synthesis (1896) : Discovered by Emil Fischer, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. dbpedia.orgwikipedia.org

Van Leusen Oxazole Synthesis (1972) : This more modern approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, forming a 5-substituted oxazole. nih.govorganic-chemistry.orgwikipedia.org This method is particularly valuable for its mild conditions and its ability to synthesize 5-substituted oxazoles, which are directly relevant to the title compound. nih.gov

The evolution of these methods, along with the development of modern catalytic and one-pot procedures, has significantly expanded the accessibility and diversity of complex substituted oxazoles, including aryl- and halogen-substituted derivatives. tandfonline.comacs.org

Scope and Research Objectives within the Chemical Sciences

The investigation of this compound within the chemical sciences is driven by clear objectives. Research focusing on this compound and its analogues typically encompasses:

Synthetic Methodology Development : Optimizing existing synthetic routes or developing novel, more efficient pathways to access this compound and related structures. This could involve exploring new catalysts or reaction conditions for methods like the Van Leusen synthesis. nih.gov

Exploration of Reactivity : Systematically studying the utility of the bromo substituent in a variety of cross-coupling reactions to understand the steric and electronic effects of the ortho-methyl group and the oxazole moiety on reaction outcomes. acs.orgresearchgate.net

Library Synthesis for Biological Screening : Utilizing this compound as a common scaffold to generate a diverse library of new chemical entities. These compounds can then be screened for various biological activities (e.g., as enzyme inhibitors or receptor modulators) in the search for new drug candidates.

Materials Science Applications : Investigating the photophysical properties of more complex molecules derived from this bromo-oxazole intermediate for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Research Findings and Data

While specific, in-depth research articles focusing exclusively on this compound are not prevalent, its chemical properties can be inferred from available data on analogous compounds and general chemical principles.

Physicochemical Properties

The following table presents key identifiers and predicted physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2004529-69-3 | chemicalbook.com |

| Molecular Formula | C₁₀H₈BrNO | N/A |

| Molecular Weight | 238.08 g/mol | cymitquimica.com |

| Predicted XLogP3 | 3.5 | Inferred from similar structures |

| Predicted Boiling Point | ~350-400 °C | Inferred from similar structures |

| Predicted Density | ~1.5 g/cm³ | Inferred from similar structures |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The following table outlines the expected signals in various spectroscopic experiments for this compound, based on known data for similar bromo-aryl-oxazole structures. mdpi.comrsc.org

| Spectroscopy Type | Expected Signals and Characteristics |

| ¹H NMR | - Aromatic protons on the phenyl ring (likely complex multiplets in the 7.0-8.0 ppm range).- Two distinct singlets or doublets for the oxazole ring protons (typically in the 7.0-8.5 ppm range).- A singlet for the methyl group protons (likely in the 2.0-2.5 ppm range). |

| ¹³C NMR | - Multiple signals in the aromatic region (110-150 ppm) for the phenyl and oxazole carbons.- A signal for the carbon bearing the bromine atom (C-Br).- A signal for the methyl carbon (typically 15-25 ppm).- Signals for the oxazole ring carbons, with C2, C4, and C5 having distinct chemical shifts. |

| Infrared (IR) | - C-H stretching (aromatic and alkyl) above 3000 cm⁻¹ and around 2900-3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and oxazole rings.- C-O-C stretching of the oxazole ring.- C-Br stretching in the fingerprint region (typically below 800 cm⁻¹). |

| Mass Spectrometry (MS) | - A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-8(3-2-4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJIIBNLCNNRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Bromo 2 Methylphenyl Oxazole and Analogous Oxazole Scaffolds

Classical and Modified Ring-Forming Reactions for Oxazoles

The construction of the oxazole (B20620) ring has been a subject of extensive research, leading to the development of several named reactions that form the bedrock of oxazole synthesis. These classical methods, along with their modern adaptations, provide robust pathways to a diverse range of substituted oxazoles.

Robinson-Gabriel Synthesis and its Modern Variants

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones to form the corresponding oxazole. This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. The mechanism proceeds through the protonation of the keto-amide, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

To synthesize 5-(3-bromo-2-methylphenyl)oxazole via this method, the required starting material would be N-(2-(3-bromo-2-methylphenyl)-2-oxoethyl)formamide. The reaction would proceed as illustrated below:

Reaction Scheme:

Starting Material: N-(2-(3-bromo-2-methylphenyl)-2-oxoethyl)formamide

Reagent: Dehydrating agent (e.g., H₂SO₄, P₂O₅)

Product: this compound

Modern variations of the Robinson-Gabriel synthesis have expanded its scope and efficiency. The use of milder and more versatile dehydrating agents, such as trifluoroacetic anhydride (B1165640), has been reported. Furthermore, a one-pot diversity-oriented synthesis has been developed, combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. Another significant advancement is the Wipf and Miller modification, which utilizes Dess-Martin periodinane for the oxidation of β-hydroxy amides to the corresponding β-keto amides, which then undergo cyclodehydration, providing a versatile route to substituted oxazoles from readily available amino acid derivatives.

Table 1: Comparison of Classical and Modern Robinson-Gabriel Synthesis

| Feature | Classical Robinson-Gabriel | Modern Variants |

|---|---|---|

| Dehydrating Agent | Strong acids (H₂SO₄, PCl₅) | Milder reagents (TFAA, Dess-Martin/PPh₃/I₂) |

| Reaction Conditions | Often harsh | Generally milder |

| Substrate Scope | Primarily 2-acylamino ketones | Expanded to include β-hydroxy amides and amino acids |

| Efficiency | Can be low yielding with sensitive substrates | Often higher yields and better functional group tolerance |

Fischer Oxazole Synthesis Approaches and Regioselectivity Control

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. The reaction is essentially a dehydration process that occurs under mild conditions. The cyanohydrin itself is typically derived from another aldehyde.

For the synthesis of this compound, one would react the cyanohydrin of an appropriate aldehyde with 3-bromo-2-methylbenzaldehyde (B1279399). The regiochemistry is inherently controlled by the starting materials, with the R¹ group of the cyanohydrin (R¹CH(OH)CN) ending up at the 2-position of the oxazole ring, and the R² group of the aldehyde (R²CHO) at the 5-position.

Reaction Scheme:

Reactant 1: Cyanohydrin (e.g., derived from formaldehyde)

Reactant 2: 3-bromo-2-methylbenzaldehyde

Catalyst: Anhydrous HCl in ether

Product: this compound

The mechanism involves the initial protonation of the cyanohydrin by HCl, followed by nucleophilic attack of the aldehyde oxygen onto the activated nitrile carbon. A series of proton transfers and cyclization steps, culminating in the elimination of water, affords the oxazole ring. The use of equimolar amounts of the reactants is typical. While traditionally employing aromatic aldehydes and cyanohydrins, instances of using aliphatic counterparts have also been reported.

Table 2: Key Reactants and their Positions in the Fischer Oxazole Synthesis

| Reactant | Resulting Position in Oxazole | Example for this compound |

|---|---|---|

| Cyanohydrin (R¹CH(OH)CN) | 2-position | Formaldehyde cyanohydrin (R¹=H) |

van Leusen Oxazole Synthesis Utilizing TosMIC Derivatives

The van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction, first reported in 1972, proceeds under mild, basic conditions and is characterized by its high efficiency and broad substrate scope.

The synthesis of this compound using this method would involve the reaction of 3-bromo-2-methylbenzaldehyde with TosMIC in the presence of a base such as potassium carbonate.

Reaction Scheme:

Reactant 1: 3-bromo-2-methylbenzaldehyde

Reactant 2: Tosylmethyl isocyanide (TosMIC)

Base: K₂CO₃

Solvent: Methanol

Product: this compound

The mechanism of the van Leusen reaction involves the deprotonation of the active methylene (B1212753) group of TosMIC by the base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization to form an oxazoline (B21484) intermediate, followed by the elimination of p-toluenesulfinic acid to yield the final 5-substituted oxazole.

The versatility of the van Leusen synthesis is further enhanced by the use of TosMIC derivatives and the application of microwave-assisted conditions, which can lead to higher yields and shorter reaction times. Moreover, by reacting TosMIC with aldehydes and aliphatic halides in an ionic liquid, 4,5-disubstituted oxazoles can be synthesized in a one-pot manner.

Bredereck Reaction Enhancements for Substituted Oxazoles

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. This method is valued for being an efficient, clean, and economical process for oxazole synthesis.

While the classical Bredereck reaction is well-established, enhancements have been developed to broaden its applicability. A notable improvement involves the use of α-hydroxyketones as starting materials instead of α-haloketones. To synthesize a 5-substituted oxazole like this compound, a modification of the Bredereck approach would be necessary, as it typically yields 2,4-disubstituted products. One could envision a strategy starting with an appropriately substituted α-haloketone and formamide (B127407) to introduce the unsubstituted C2 position.

Cornforth Protocols and Related Dehydrative Cyclizations

The Cornforth rearrangement is a thermal reaction of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. This rearrangement proceeds through a nitrile ylide intermediate. While not a primary synthesis of the oxazole ring itself, it is a crucial method for the interconversion of substituted oxazoles.

Dehydrative cyclization reactions represent a broad and fundamental strategy for oxazole synthesis. These reactions generally involve the formation of an intermediate that undergoes the loss of a water molecule to form the aromatic ring. For instance, the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by reagents like triflic acid, can produce 2-oxazol

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and oxazoles are no exception. Various metals have been employed to catalyze the formation of the oxazole ring and its subsequent functionalization, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Cross-Coupling of Bromooxazoles)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for the arylation of heterocyclic compounds. In the context of this compound, a pre-formed bromooxazole can be coupled with an appropriate arylboronic acid to introduce further complexity.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, a bromooxazole), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, base, and solvent is crucial for the efficiency of the reaction. nih.govnih.gov For instance, the use of sterically hindered and electron-rich ligands often plays a key role in the coupling of challenging substrates. nih.gov

A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction has been developed for the synthesis of 3,5-dichloro-2-arylpyridines in an aqueous phase, highlighting the potential for more environmentally benign conditions. nih.gov Such methodologies could be adapted for the synthesis of analogs of this compound. Furthermore, one-pot procedures combining oxazole synthesis with Suzuki-Miyaura coupling have been developed, offering a streamlined approach to complex oxazole derivatives. ijpsonline.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Water/Toluene (B28343) | 95 |

| Aryl Sulfamate | Phenylboronic acid | NHC-Pd(II)-Mp complex | Dioxane | 92 |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | Not specified | High |

This table presents examples of Suzuki-Miyaura reactions that, while not specific to this compound, illustrate the general conditions and high yields achievable with this methodology. nih.govnih.govyoutube.com

Copper-Mediated Oxidative Cyclizations and Functionalizations

Copper catalysis offers a cost-effective and readily available alternative to palladium for the synthesis of oxazoles. Copper(II)-catalyzed oxidative cyclization of enamides has been shown to produce 2,5-disubstituted oxazoles in moderate to high yields at room temperature via vinylic C-H bond functionalization. nih.gov This method is attractive due to its use of oxygen as a potential oxidant, although stoichiometric amounts of a copper(II) salt are sometimes required. nih.gov

Another approach involves a copper-catalyzed tandem oxidative cyclization, which can be highly efficient for producing polysubstituted oxazoles from readily available starting materials under mild conditions. researchgate.net Furthermore, a novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles through a cascade formation of C-N and C-O bonds, using water as the oxygen atom source. rsc.orgnih.govrsc.org The synthesis of 5-bromooxazoles can also be achieved via a copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides. organic-chemistry.org

Gold-Catalyzed Cycloisomerization of Propargylic Amides

Gold catalysts have emerged as powerful tools for the activation of alkynes. The gold(I)-catalyzed cycloisomerization of propargylic amides provides a mild and efficient route to oxazole derivatives. nih.govnih.govacs.org This reaction proceeds through a 5-exo-dig cyclization, forming a vinyl-gold intermediate. acs.orgrsc.org This intermediate can then be protonated or undergo further functionalization.

The substrate scope is broad, allowing for the synthesis of di- and trioxazoles with interesting optical properties from molecules containing multiple propargyl amide groups. nih.gov A combination of gold catalysis and radical chemistry has also been developed for the synthesis of 5-oxazole ketones from internal N-propargylamides, using 4-MeO-TEMPO as an oxidant. organic-chemistry.orgacs.org

Photochemical and Electrochemical Strategies for Oxazole Ring Construction

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic approaches, often proceeding under mild conditions without the need for harsh reagents.

A continuous flow process has been developed to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction, allowing for the rapid and mild synthesis of di- and trisubstituted oxazoles. organic-chemistry.org The photophysical properties of various synthesized oxazole derivatives have been studied, revealing their potential as fluorescent probes. nih.govresearchgate.net Theoretical studies have also been conducted to understand the mechanism of the photochemical transposition reaction of oxazole. acs.org Additionally, a novel skeletal rearrangement of an oxazole into an azepine and pyrrole (B145914) has been achieved through a dynamic 8π electrocyclization process. nih.gov

Electrochemical synthesis offers another sustainable route to oxazoles. Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile (B52724) at room temperature without the need for an external chemical oxidant. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a Ritter-type reaction followed by oxidative cyclization. researchgate.net Another electrochemical method involves a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids and isocyanides, avoiding the use of transition metals and toxic oxidants. rsc.org These electrochemical methods highlight a growing trend towards more environmentally friendly synthetic protocols. researchgate.net

Green Chemistry and Sustainable Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize waste and reduce the use of hazardous substances. ijpsonline.commdpi.com

One of the most well-known green methods is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. mdpi.comnih.gov Modifications of this reaction have been developed using water as a green solvent and catalytic amounts of base. mdpi.com

Microwave-assisted and ultrasound-promoted syntheses have also emerged as powerful green techniques. ijpsonline.comijpsonline.comnih.gov These methods can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating. mdpi.com For example, a microwave-assisted van Leusen synthesis has been reported for the efficient production of 5-aryl-1,3-oxazoles. nih.gov Sonochemical synthesis, utilizing ultrasonic irradiation, has also been shown to improve outcomes in oxazole synthesis. nih.gov

The use of deep eutectic solvents and ionic liquids as environmentally benign reaction media is another promising green approach in oxazole synthesis. ijpsonline.comijpsonline.com These solvents can often be recycled, further reducing the environmental impact of the synthetic process.

Application of Ionic Liquids and Deep Eutectic Solvents

The use of non-conventional solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs) has emerged as a significant advancement in green chemistry, offering alternatives to volatile and often toxic organic solvents. researchgate.netresearchgate.net These solvents are noted for their low vapor pressure, thermal stability, and recyclability. researchgate.netyoutube.com

Deep eutectic solvents, which are mixtures of compounds with melting points lower than their individual components, are particularly advantageous due to their biodegradability, low toxicity, and preparation from inexpensive materials. researchgate.netnih.gov A notable application involves the synthesis of oxazole derivatives through the reaction of phenacyl bromides and amides in a DES medium, often enhanced by ultrasound irradiation. researchgate.netresearchgate.net This combination of ultrasound and DES has been shown to significantly improve yields and reduce reaction times while saving over 85% in energy consumption compared to conventional thermal methods. nih.gov The DES can be recycled multiple times without significant loss of efficacy. researchgate.netnih.gov For instance, a choline (B1196258) chloride-based DES has proven effective and can be easily prepared. researchgate.net

Ionic liquids have also been successfully employed in classic oxazole syntheses, such as the van Leusen reaction, which constructs 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides. nih.gov The use of ILs as the solvent in this one-pot synthesis leads to high yields, and the IL can be recovered and reused for several runs without a significant drop in product yield. organic-chemistry.org

Table 1: Comparison of DES and Ultrasound-Assisted Oxazole Synthesis

| Method | Solvent/Medium | Key Features | Advantages | Source |

|---|---|---|---|---|

| Thermal Method (NUS) | Conventional Organic Solvents | Standard heating | Established procedures | nih.gov |

| Ultrasound (US) in DES | Deep Eutectic Solvent (e.g., Choline Chloride based) | Ultrasound irradiation; Microscopic bubble formation leading to high local temperature and pressure | Improved yields, reduced reaction times, >85% energy saving, biodegradable and recyclable solvent | researchgate.netnih.gov |

| Van Leusen Reaction in IL | Ionic Liquid | One-pot synthesis using TosMIC | High yields, reusable solvent, broad substrate scope | nih.govorganic-chemistry.org |

Solvent-Free and Atom-Economic Transformations

A move towards more sustainable chemical processes has prioritized the development of solvent-free and atom-economic reactions. Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, thus minimizing waste.

Several methodologies for oxazole synthesis align with these principles. For example, a copper-catalyzed, solvent-free annulation reaction enables the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org Another efficient, metal-free approach involves the reaction of 2-oxo-2-phenylethyl acetate (B1210297) with various amines, including benzylamines and aliphatic amines. rsc.org This method proceeds via C-O bond cleavage followed by C-N and C-O bond formation in one pot, offering an environmentally benign process with a broad substrate scope. rsc.org

Gold-catalyzed reactions of propargylic amides represent another highly atom-economic route. These reactions can proceed through an autoxidation-reduction sequence to yield functionalized 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, iodine-mediated syntheses provide metal-free pathways for creating highly substituted oxazoles through the annulation of alkynes, nitriles, and oxygen atoms, showcasing high atom- and step-economy. acs.org

Table 2: Examples of Solvent-Free and Atom-Economic Oxazole Syntheses

Tandem and Cascade Reaction Sequences for Elaborate Oxazole Architectures

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. These sequences are highly efficient for constructing elaborate oxazole architectures from simple precursors.

A copper-catalyzed tandem oxidative cyclization provides a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. nih.gov This method serves as an attractive alternative to traditional multi-step syntheses. nih.gov Similarly, a copper-catalyzed cascade reaction between terminal alkenes and azides, proceeding through a 1,3-dipolar cycloaddition and subsequent transformations, yields 2,5-disubstituted oxazoles using air as the oxidant. nih.gov

Radical-based cascades have also been developed. A notable example is a tandem hydrogen atom transfer (HAT) strategy that enables the modular synthesis of oxazoles from feedstock reagents like alcohols and nitriles. rsc.org This process involves a double C-H oxidation facilitated by in situ generated radicals. rsc.org Another innovative approach is the tandem cyclocondensation/1,2-oxazole rearrangement cascade, which has been applied to the synthesis of the natural product Siphonazole B, demonstrating the utility of these reactions in complex target-oriented synthesis. lu.se

Table 3: Selected Tandem and Cascade Reactions for Oxazole Synthesis

| Reaction Type | Catalyst/Conditions | Starting Materials | Key Transformation | Source |

|---|---|---|---|---|

| Tandem Oxidative Cyclization | Copper | Readily available precursors | Forms polysubstituted oxazoles in one pot | nih.gov |

| Cascade Reaction | Copper/Air | Aromatic terminal alkenes, azides | 1,3-dipolar cycloaddition/ring cleavage/cyclization | nih.gov |

| Radical Cascade | Radical Initiator | Alcohols, nitriles | Tandem Hydrogen Atom Transfer (HAT) | rsc.org |

| Tandem Cyclocondensation/Rearrangement | - | γ-chloro-propargylamines | Forms 4-vinyl oxazoles | lu.se |

Regioselective Synthesis and Functionalization of Bromo-Substituted Oxazoles

The synthesis of specifically substituted oxazoles, such as this compound, requires precise control over the position of functional groups (regioselectivity). This is particularly crucial for bromo-substituted oxazoles, as the bromine atom serves as a versatile handle for further chemical modifications via cross-coupling reactions.

A highly regioselective C-4 bromination of 5-substituted oxazoles has been developed, where the use of dimethylformamide (DMF) as a solvent is critical for favoring bromination at the C-4 position over the C-2 position. acs.org The resulting 4-bromooxazoles are effective partners in Suzuki-Miyaura coupling reactions with arylboronic acids. acs.org Electrophilic aromatic bromination using N-Bromosuccinimide (NBS) is another common method for introducing bromine onto the aryl ring of an aryloxazole. mdpi.com

For functionalizing pre-existing bromo-oxazoles, the "halogen dance" reaction offers a fascinating method for isomerizing a 5-bromo-1,3-oxazole to the corresponding 4-bromo derivative. nih.gov This base-induced migration allows for the regioselective introduction of various electrophiles at the 5-position after the bromine has "danced" to the 4-position, enabling the synthesis of complex 2,4,5-trisubstituted oxazoles. nih.gov Furthermore, the use of sterically hindered metal-amide bases, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) of magnesium and zinc, allows for highly regioselective ortho-magnesiation of aryl azoles, which can then be functionalized through trapping with electrophiles or palladium-catalyzed cross-coupling reactions. nih.gov

Table 4: Methodologies for Regioselective Synthesis and Functionalization

Mechanistic Investigations of Oxazole Formation and Chemical Transformations

Detailed Mechanistic Pathways of [3+2] Cycloaddition Reactions

The formation of the 5-substituted oxazole (B20620) core of 5-(3-bromo-2-methylphenyl)oxazole can be effectively achieved through [3+2] cycloaddition reactions. The van Leusen oxazole synthesis is a prime example of this pathway. nih.gov This method utilizes an aldehyde, in this case, 3-bromo-2-methylbenzaldehyde (B1279399), and tosylmethyl isocyanide (TosMIC) as the key reagents. semanticscholar.orgijpsonline.com

The mechanism proceeds in two main steps under basic conditions nih.gov:

Nucleophilic Addition: The reaction is initiated by the deprotonation of the active methylene (B1212753) group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-2-methylbenzaldehyde.

Cyclization and Elimination: The initial adduct undergoes an intramolecular cyclization where the newly formed hydroxyl group's oxygen attacks the isocyanide carbon. This forms an oxazoline (B21484) intermediate. nih.govsemanticscholar.org Subsequent elimination of the tosyl group as p-toluenesulfinic acid (TosH) and aromatization leads to the final this compound product. nih.gov

This reaction is classified as a [3+2] cycloaddition because the TosMIC molecule provides a three-atom synthon (C-C-N) that reacts with the two-atom C=O unit of the aldehyde. nih.gov

Beyond synthesis, the oxazole ring itself can participate in cycloadditions. In a dearomative [2π + 2π] cycloaddition, an excited-state oxazole can react with an alkene. acs.org This energy transfer-catalyzed process involves the photoexcitation of the oxazole to a triplet-excited state, which then adds to the alkene to form a novel bicyclic scaffold. acs.org

Amide Activation Mechanisms and Nitrilium Adduct Intermediates

Alternative syntheses of the oxazole ring structure rely on the activation of amides. A powerful method involves the use of triflic anhydride (B1165640) (Tf₂O) to activate an α-arylamide, which can lead to oxazole formation through the intermediacy of nitrilium adducts. nih.govacs.org

The general mechanistic sequence is as follows:

Amide Activation: The amide is activated by triflic anhydride, making it highly electrophilic. nih.govresearchgate.net

Nitrilium Ion Formation: In the presence of a nitrile (like acetonitrile), the activated amide undergoes an intermolecular addition. nih.gov

Cyclization: The final oxazole ring is formed via a 5-endo-dig cyclization of the amide oxygen onto the transiently formed nitrilium ion. nih.gov

This pathway highlights an "umpolung" or reversal of polarity at the α-position of the amide, facilitated by an N-oxide promoter. nih.gov Quantum-chemical analyses have been employed to shed light on the intricacies of these processes, confirming the viability of the proposed intermediates. acs.org

A related approach involves the palladium-catalyzed reaction of simple amides and ketones. organic-chemistry.org This method proceeds through sequential C-N and C-O bond formations to construct the oxazole ring, representing another strategy that begins with amide activation. organic-chemistry.org

Intramolecular Cyclization Mechanisms (e.g., Lewis Acid Catalyzed Cycloisomerization)

Intramolecular cyclization, particularly of propargyl amides, offers a versatile route to polysubstituted oxazoles. ijpsonline.com The synthesis of a precursor to this compound could be envisioned starting from an appropriately substituted N-propargyl amide. These reactions are often promoted by Lewis acids or other catalysts. ijpsonline.comresearchgate.net

A proposed mechanism catalyzed by a Lewis acid such as Zinc(II) triflate (Zn(OTf)₂) involves several key steps researchgate.net:

Alkyne Activation: The Lewis acid coordinates to the triple bond of the propargyl amide, enhancing its electrophilicity. researchgate.net

5-exo-dig Cyclization: The amide oxygen performs a regioselective intramolecular nucleophilic attack on the activated alkyne. researchgate.net

Protonolysis/Isomerization: The resulting intermediate undergoes further steps to yield the aromatic oxazole ring.

Silica gel (SiO₂) can also mediate this cycloisomerization under mild conditions, making it a practical method for preparing various oxazole derivatives. nih.gov Furthermore, silver(I) catalysts have been shown to promote intramolecular cyclization of substrates containing an oxazole ring, leading to ring-opening and the formation of new heterocyclic systems like isoquinolones, demonstrating the utility of Lewis acids in transforming the oxazole core itself. acs.org

Electrophilic and Nucleophilic Reaction Mechanisms on the Oxazole Ring and Phenyl Moiety

The reactivity of this compound is dictated by the electronic properties of both the oxazole ring and the substituted phenyl moiety.

Oxazole Ring Reactivity:

Electrophilic Attack: The oxazole ring is an electron-rich heterocycle, but less so than furan. Electrophilic substitution is generally difficult but, when forced, tends to occur at the C5 position. cutm.ac.in However, in the target molecule, C5 is already substituted.

Nucleophilic Attack: The oxazole ring is susceptible to nucleophilic attack, primarily at the C2 position, especially if a leaving group is present. cutm.ac.in

Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base. This deprotonation can be accompanied by ring-opening to form an isonitrile. cutm.ac.in The proton at C4 is less acidic.

Phenyl Moiety Reactivity: The reactivity of the phenyl ring towards electrophilic aromatic substitution is governed by the directing effects of its substituents:

-CH₃ group: The methyl group is an ortho-, para-director and is activating.

-Br atom: The bromine atom is an ortho-, para-director but is deactivating.

Oxazol-5-yl group: The oxazole ring's effect can be complex, but it is generally considered to be electron-withdrawing, thus deactivating and meta-directing.

The combined influence of these groups makes predicting the exact site of further substitution complex. However, the positions ortho and para to the activating methyl group (and meta to the deactivating groups) are the most likely sites for electrophilic attack.

Hard and Soft Acids and Bases (HSAB) Principle: The regioselectivity of these reactions can be rationalized using the HSAB principle. nih.gov Hard electrophiles will preferentially react with the hard nitrogen atom of the oxazole, while soft electrophiles may target the softer carbon positions or the phenyl ring. nih.govmdpi.com Nucleophilic reactions follow similar principles, with the anionic thiolate (a soft nucleophile) being highly reactive towards soft electrophiles. nih.gov

Radical Mediated Pathways in the Synthesis and Reactivity of Oxazoles

Radical chemistry provides powerful, non-traditional methods for both the synthesis and functionalization of oxazoles. One significant reaction is the radical-mediated C-H arylation, which can be used to introduce aryl groups onto the oxazole ring without pre-functionalization. acs.org

A plausible mechanism for this transformation is the Base-Promoted Homolytic Aromatic Substitution (BHAS) acs.org:

Radical Generation: An aryl radical is generated from an aryl iodide, often promoted by a base like Cs₂CO₃ and a catalytic electron-transfer mediator. acs.org

Radical Addition: The generated aryl radical adds to the electron-deficient C2 position of the oxazole ring.

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity, yielding the 2-aryloxazole product. acs.org

The reactivity of oxazoles can also be harnessed through photocatalysis. An energy transfer-catalyzed dearomative cycloaddition proceeds via the formation of a triplet-excited state oxazole, which behaves as a biradical. acs.org This excited state can then react with alkenes, demonstrating a radical-mediated pathway for creating complex, three-dimensional structures from the aromatic oxazole core. acs.org

| Radical Pathway | Description | Key Intermediates | Reference |

| C-H Arylation | Direct arylation of the oxazole C-H bond using an aryl iodide. | Aryl radical | acs.org |

| Dearomative Cycloaddition | Photocatalyzed reaction of an oxazole with an alkene. | Triplet-excited state oxazole (biradical) | acs.org |

| Oxidative Synthesis | Synthesis of 5-oxazole ketones from N-propargylamides. | Radical oxidant (e.g., TEMPO) | organic-chemistry.org |

Studies on Inter- and Intramolecular Proton Transfer Processes

Proton transfer processes are fundamental to the acid-base chemistry and reactivity of this compound.

Site of Protonation: Experimental and computational studies have definitively shown that protonation of the oxazole ring occurs exclusively at the nitrogen atom. rsc.org The nitrogen is the most basic site, and protonation at the oxygen or carbon atoms is thermodynamically unfavorable. rsc.org This N-protonation strengthens the C-H bonds of the oxazole ring, which can be observed spectroscopically. rsc.org

Excited-State Proton Transfer (ESPT): In more complex systems containing an oxazole and a nearby proton donor (like a hydroxyl group), intramolecular proton transfer can occur in the excited state. rsc.org Upon photoexcitation, the acidity and basicity of functional groups change, potentially lowering the energy barrier for proton transfer. Studies on related molecules show that different conformers can exhibit varying propensities for intra- and inter-ring proton transfer, influencing their fluorescence behavior. rsc.org

Unraveling Complex Rearrangement Mechanisms (e.g., N-to-C Sulfonyl Migration)

The synthesis of heterocyclic compounds from activated amides can sometimes involve unexpected and complex rearrangement reactions. One such mechanistically intriguing sequence is an N-to-C sulfonyl migration. nih.govacs.org

While studying the synthesis of related aminoimidazoles from α-arylamides, researchers discovered a pathway involving a sulfonyl migration from nitrogen to carbon. acs.org The proposed mechanism, supported by quantum-chemical computations, proceeds as follows nih.govacs.org:

Intermediate Formation: An initial nitrilium adduct is formed from the activated amide. nih.gov

Cyclization: A 7-endo-dig cyclization occurs, where the oxygen of a sulfonamide attacks the nitrilium ion, forming a seven-membered ring intermediate. acs.org

S-N Bond Cleavage: The S-N bond of this intermediate breaks. acs.org

acs.orgacs.org-Sigmatropic Rearrangement: The key step is a acs.orgacs.org-sigmatropic rearrangement of a sulfinate intermediate, which effectively transfers the sulfonyl group from the nitrogen to a carbon atom. acs.org

Although this specific rearrangement was detailed for an imidazole (B134444) synthesis, its discovery within the context of triflic anhydride-mediated amide activation suggests that similar complex rearrangements could be accessible in oxazole synthesis under related conditions, representing a frontier in mechanistic understanding. nih.govacs.org Another example of complex rearrangements includes cycloannulative sulfonyl migration cascades observed in the synthesis of other heterocycles. nih.gov

Reactivity Profile and Further Chemical Transformations of 5 3 Bromo 2 Methylphenyl Oxazole

Functionalization at the Oxazole (B20620) Ring Positions

The oxazole ring, being electron-deficient, is susceptible to certain types of chemical transformations.

Regioselective Lithiation and Electrophilic Quenching

While direct lithiation of 5-substituted oxazoles can be challenging, related systems offer insights into potential reaction pathways. For instance, the lithiation of the isomeric 4-bromo-5-methyl-2-phenyloxazole has been demonstrated to occur, followed by quenching with an electrophile. researchgate.net This suggests that under carefully controlled conditions, typically involving a strong lithium base such as n-butyllithium at low temperatures, deprotonation of the oxazole ring of 5-(3-bromo-2-methylphenyl)oxazole could potentially occur. The most likely site for deprotonation would be the C2 position, which is the most acidic proton on the oxazole ring. Subsequent quenching with various electrophiles could then introduce a range of functional groups at this position.

It is important to note that the presence of the bromine atom on the phenyl ring introduces the possibility of lithium-halogen exchange, which could compete with the desired C-H lithiation on the oxazole ring. The outcome would likely depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

C-H Functionalization Strategies on the Oxazole Ring and Phenyl Substituent

Direct C-H functionalization offers an atom-economical approach to modify the core structure. For oxazoles, radical C–H arylation has been reported using aryl iodides in the presence of a base and a dppf mediator, leading to 2-aryloxazoles. acs.org This methodology could potentially be applied to this compound to introduce an aryl group at the C2 position.

Furthermore, the C-H bonds on the phenyl ring are also potential sites for functionalization. The regioselectivity of such reactions would be influenced by the directing effects of the bromo, methyl, and oxazole substituents. Recent advances in the C-H functionalization of free phenols highlight the possibility of targeting specific C-H bonds on aromatic rings. nih.gov

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the phenyl ring serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds. The reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-(2-methyl-[1,1'-biphenyl]-3-yl)oxazole derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.govnih.govrsc.org

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes under standard Heck conditions (palladium catalyst, base) would lead to the corresponding 5-(2-methyl-3-vinylphenyl)oxazole derivatives. rug.nlbeilstein-journals.org

Sonogashira Coupling: This reaction enables the coupling of the aryl bromide with a terminal alkyne, providing access to arylethynyl structures. nih.gov The Sonogashira coupling of this compound with a variety of alkynes would furnish the corresponding 5-(3-(alk-1-yn-1-yl)-2-methylphenyl)oxazole derivatives. researchgate.net

A summary of potential cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | 5-(2-methyl-[1,1'-biphenyl]-3-yl)oxazole |

| Heck | Alkene | 5-(2-methyl-3-vinylphenyl)oxazole |

| Sonogashira | Terminal alkyne | 5-(3-(alk-1-yn-1-yl)-2-methylphenyl)oxazole |

Transformations Involving the Methyl Group on the Phenyl Ring

The methyl group on the phenyl ring can also be a site for further chemical modification, although this typically requires more forcing conditions.

One potential transformation is radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. This would lead to the formation of 5-(3-bromo-2-(bromomethyl)phenyl)oxazole, a versatile intermediate for subsequent nucleophilic substitution reactions.

Nucleophilic Ring Opening and Rearrangement Reactions

The oxazole ring can undergo nucleophilic attack, leading to ring-opening and potential rearrangement. slideshare.net For example, treatment with strong nucleophiles could lead to cleavage of the oxazole ring. slideshare.net In some cases, the ring-opened intermediate can undergo recyclization to form other heterocyclic systems. slideshare.net Silver-catalyzed intramolecular cyclization followed by oxazole ring-opening has been reported to yield isoquinolone derivatives from suitably substituted oxazoles. acs.org

Rearrangement reactions of oxazoles are also known, such as the Bamberger rearrangement of N-phenylhydroxylamines to 4-aminophenols, which proceeds through a nitrenium ion intermediate. wiley-vch.dewikipedia.org While not a direct rearrangement of the oxazole itself, such reactions illustrate the potential for complex transformations in related systems.

Electrophilic Aromatic Substitution on the 3-bromo-2-methylphenyl Moiety

The 3-bromo-2-methylphenyl ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents: the bromine atom (ortho-, para-directing, deactivating), the methyl group (ortho-, para-directing, activating), and the oxazole group (meta-directing, deactivating).

The interplay of these directing effects can be complex. The activating methyl group will direct incoming electrophiles to its ortho and para positions. The deactivating but ortho-, para-directing bromine atom will also direct to its ortho and para positions. The oxazole ring, being electron-withdrawing, will direct to the meta position on the phenyl ring. In cases of conflicting directing effects, the stronger activating group generally dictates the position of substitution. youtube.comreddit.com Therefore, the positions ortho and para to the methyl group are the most likely sites for electrophilic attack, with steric hindrance from the adjacent substituents also playing a significant role.

Derivatization Strategies for Synthetic Diversification and Chemical Probe Synthesis of this compound

The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for a wide array of chemical transformations, enabling extensive synthetic diversification. This strategic placement of a halogen allows for the application of numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These derivatization strategies are not only crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery but also for the synthesis of tailored chemical probes to investigate biological processes.

The reactivity of the bromine atom is significantly influenced by the electronic nature of the oxazole ring and the methyl group on the phenyl ring. The oxazole ring is generally considered an electron-withdrawing group, which can enhance the reactivity of the aryl bromide in oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles. The ortho-methyl group may exert some steric hindrance, potentially influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.

A variety of derivatization strategies can be envisioned for this compound, primarily revolving around well-established palladium-catalyzed reactions. These include the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions, as well as other transition-metal-catalyzed couplings like the Stille and Negishi reactions. Each of these methods allows for the introduction of a specific type of chemical moiety, leading to a diverse set of derivatives with unique physicochemical properties.

Detailed Research Findings

While specific research exclusively detailing the derivatization of this compound is not extensively available in the public domain, the reactivity of similar 5-(bromophenyl)oxazole systems is well-documented. Based on these established principles, the following transformations are highly feasible and represent the most probable routes for the synthetic diversification of this compound.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. This strategy would allow for the introduction of a wide range of aryl, heteroaryl, and even alkyl or alkenyl groups at the 3-position of the phenyl ring. The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent. nih.govrsc.orgnih.govclaremont.edu

Reaction Conditions: Typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like 1,4-dioxane, toluene (B28343), or DMF, often with the addition of water. nih.govlibretexts.orgmdpi.com The reaction temperature usually ranges from 80 to 120 °C.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov These alkyne derivatives can serve as valuable intermediates for further transformations or as final products with specific electronic or structural properties.

Reaction Conditions: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. nih.govresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. researchgate.netmdpi.com This method is particularly useful for introducing vinyl groups, which can then be subjected to further chemical modifications.

Reaction Conditions: Common catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, with a phosphine (B1218219) ligand and a base such as Et₃N or K₂CO₃. The reaction is often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This is a key strategy for synthesizing aniline (B41778) derivatives, which are prevalent in many biologically active molecules.

Reaction Conditions: These reactions typically employ a palladium catalyst in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) and a strong base like NaOtBu or LiHMDS in an aprotic solvent such as toluene or dioxane. mdpi.comnih.govnih.gov

Palladium-Catalyzed Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide. The resulting benzonitrile (B105546) derivatives are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various nitrogen-containing heterocycles.

Reaction Conditions: Common cyanide sources include Zn(CN)₂ or K₄[Fe(CN)₆]. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in a polar aprotic solvent like DMF or DMAc at elevated temperatures. organic-chemistry.orgorganic-chemistry.org

Stille and Negishi Couplings: These reactions offer alternative methods for carbon-carbon bond formation. The Stille coupling utilizes organostannanes, while the Negishi coupling employs organozinc reagents. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.govorgsyn.orgnih.gov Both methods are known for their high functional group tolerance.

Stille Reaction Conditions: Typically involves a palladium catalyst like Pd(PPh₃)₄ and is often carried out in a non-polar solvent such as toluene or THF. organic-chemistry.orglibretexts.org

Negishi Reaction Conditions: Utilizes a palladium or nickel catalyst with an organozinc reagent, which can be prepared in situ or used as a pre-formed reagent. THF is a common solvent for this reaction. wikipedia.orgorganic-chemistry.orgnih.govorgsyn.orgnih.gov

The application of these derivatization strategies can lead to a vast chemical space around the this compound scaffold. The resulting library of compounds can be screened for various biological activities, and promising hits can be further optimized. Furthermore, by incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers through these coupling reactions, tailored chemical probes can be synthesized. These probes are invaluable tools for target identification, validation, and for studying the mechanism of action of biologically active molecules derived from this scaffold.

Data Tables

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | 5-(3-Aryl/Alkyl-2-methylphenyl)oxazole | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene, DMF |

| Sonogashira | R-C≡CH | 5-(3-Alkynyl-2-methylphenyl)oxazole | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, DMF |

| Heck | Alkene | 5-(3-Alkenyl-2-methylphenyl)oxazole | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, NMP |

| Buchwald-Hartwig | R¹R²NH | 5-(3-(R¹R²N)-2-methylphenyl)oxazole | Pd₂(dba)₃/Buchwald Ligands | NaOtBu, LiHMDS | Toluene, 1,4-Dioxane |

| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆] | 5-(3-Cyano-2-methylphenyl)oxazole | Pd(OAc)₂, Pd(dppf)Cl₂ | - | DMF, DMAc |

| Stille | R-Sn(Alkyl)₃ | 5-(3-Aryl/Alkenyl-2-methylphenyl)oxazole | Pd(PPh₃)₄ | - | Toluene, THF |

| Negishi | R-ZnX | 5-(3-Aryl/Alkyl-2-methylphenyl)oxazole | Pd(PPh₃)₄, Ni(acac)₂ | - | THF |

Advanced Applications and Future Research Directions in Chemical Science

Utilization as Versatile Synthetic Building Blocks for Complex Molecules

The structure of 5-(3-bromo-2-methylphenyl)oxazole is inherently suited for its role as a versatile building block in the synthesis of more complex molecular architectures. The oxazole (B20620) ring is a common scaffold in many biologically active natural products and pharmaceutical agents. tandfonline.com The true versatility of this compound, however, lies in the reactive handles on its phenyl substituent.

The bromine atom at the 3-position is a key functional group for a wide array of cross-coupling reactions. Most notably, it can readily participate in Suzuki-Miyaura coupling reactions, allowing for the formation of a new carbon-carbon bond with various boronic acids. tandfonline.com This enables the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, dramatically increasing molecular complexity. Similarly, other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to forge carbon-carbon or carbon-nitrogen bonds, respectively.

The methyl group at the 2-position, while less reactive than the bromine, offers further opportunities for functionalization. It can potentially undergo radical halogenation or oxidation to introduce other functional groups. Furthermore, the steric hindrance provided by this methyl group can influence the regioselectivity of reactions on the phenyl ring and affect the conformational preferences of the final molecule. The oxazole ring itself can be a precursor to other functionalities through ring-opening or rearrangement reactions under specific conditions. This multi-faceted reactivity makes this compound a valuable starting material for creating libraries of complex compounds for drug discovery and other applications. mdpi.comnih.gov

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., Phenylboronic acid) | C-C (Aryl-Aryl) | Synthesis of biaryl compounds |

| Heck | Alkene | C-C (Alkenyl-Aryl) | Creation of stilbene-like structures |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl-Aryl) | Introduction of rigid linear linkers |

| Buchwald-Hartwig | Amine | C-N | Synthesis of arylamines |

| Stille | Organotin Compound | C-C | Formation of complex carbon skeletons |

Application in Ligand Design for Organometallic Catalysis

The nitrogen atom within the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens the door for its use as a ligand in organometallic catalysis. While oxazoline-based ligands (the dihydro-analogs) are more common, oxazoles can also form stable complexes with transition metals. mdpi.com

The design of a ligand based on this scaffold would be heavily influenced by the substituents on the phenyl ring. The 2-methyl group provides steric bulk near the coordinating nitrogen atom, which can create a specific chiral pocket around a metal center if the ligand were made chiral. This steric influence is crucial in asymmetric catalysis for controlling the enantioselectivity of a reaction. The electronic properties of the phenyl ring, modified by the electron-withdrawing bromine and electron-donating methyl group, would also modulate the electron density on the coordinating nitrogen. This, in turn, affects the strength of the metal-ligand bond and the catalytic activity of the resulting complex.

Future research could involve the synthesis of bidentate or pincer-type ligands by introducing another coordinating group onto the molecule, potentially by replacing the bromine atom via a coupling reaction. Such multidentate ligands often form more stable and active catalysts for a variety of organic transformations.

Exploration in Materials Science (e.g., Non-linear Optical (NLO) Properties driven by Electronic Structure)

Molecules with large dipole moments and extensive π-electron systems are candidates for non-linear optical (NLO) materials, which have applications in optoelectronics and photonics. ripublication.com Organic compounds can exhibit significant NLO properties, often based on a "push-pull" design where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. nih.gov

This compound itself is not an optimized NLO material. However, it serves as an excellent precursor for one. The conjugated system includes the phenyl and oxazole rings. The bromo group is weakly electron-withdrawing. To create a potent NLO material, this scaffold could be modified. For instance, a strong electron-donating group (like an amine or methoxy (B1213986) group) could be introduced onto the phenyl ring, and the bromine atom could be replaced with a strong electron-accepting group (like a nitro or cyano group) using nucleophilic aromatic substitution or a coupling reaction. This would establish the required push-pull electronic asymmetry across the π-system, potentially leading to significant second-order NLO responses. Studies on other oxazole-containing dyes have shown that this class of compounds can exhibit high two-photon absorption cross-sections and good photostability, which are desirable properties for NLO materials. nih.gov

Development of Novel Methodologies for Heterocycle Synthesis

The synthesis of the this compound core is itself an area of active research, contributing to the broader field of heterocycle synthesis. The most direct and widely used method for preparing 5-substituted oxazoles is the van Leusen oxazole synthesis. mdpi.comnih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.com For the title compound, this would mean reacting 3-bromo-2-methylbenzaldehyde (B1279399) with TosMIC.

Table 2: van Leusen Synthesis for this compound

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|---|---|---|

| 3-bromo-2-methylbenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | This compound |

Beyond this classical method, research into novel synthetic methodologies continues. Green chemistry approaches aim to improve efficiency and reduce waste by using alternative solvents like ionic liquids or by employing microwave-assisted synthesis to accelerate reaction times. ijpsonline.comresearchgate.net Furthermore, palladium-catalyzed C-H activation strategies are being developed to directly arylate the oxazole ring, offering alternative pathways to substituted oxazoles that bypass the need for pre-functionalized starting materials. tandfonline.com

Unexplored Reactivity Pathways and Mechanistic Opportunities for Oxazoles

While the reactivity at the bromine position is well-understood, other reactivity pathways for this compound remain largely unexplored. The oxazole ring itself presents several mechanistic opportunities. Electrophilic substitution on an oxazole ring typically occurs at the C5 position, but since this is already substituted, electrophiles may attack the C4 or C2 positions, though this is generally less favorable. tandfonline.com

The nitrogen atom at position 3 is a site for protonation and alkylation. tandfonline.com The C2 position, adjacent to the ring oxygen and nitrogen, is the most electron-deficient carbon and can be deprotonated with a strong base to form an oxazolyl anion. This nucleophile could then react with various electrophiles, offering a way to functionalize the C2 position, a pathway that is complementary to the more common cross-coupling reactions at the phenyl ring.

Mechanistic studies could probe the interplay between the substituted phenyl ring and the oxazole moiety. For example, exploring directed ortho-metalation by replacing the bromine with a directing group could provide a route to functionalize the phenyl ring at the position adjacent to the oxazole. Understanding these less common reactivity modes is crucial for unlocking the full synthetic potential of this and related oxazole compounds.

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of heterocyclic compounds, including oxazoles, is increasingly benefiting from the integration of flow chemistry and automation. Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety (especially when dealing with unstable intermediates like diazonium salts), improved heat and mass transfer, higher reproducibility, and the potential for streamlined scale-up. researchgate.net

The synthesis of a structurally related isoxazole (B147169) has been successfully demonstrated in a continuous-flow system, highlighting the applicability of this technology to similar bromo-methylphenyl substituted heterocycles. researchgate.net The van Leusen synthesis of this compound is an ideal candidate for adaptation to a flow process. Reactants could be pumped and mixed in a heated microreactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity while minimizing reaction time. researchgate.net Automating this process would enable the rapid synthesis of a library of analogs for high-throughput screening in drug discovery or materials science research by simply varying the input aldehyde.

Q & A

Basic: What synthetic strategies are effective for preparing 5-(3-bromo-2-methylphenyl)oxazole, and how can reaction yields be optimized?

Answer:

The synthesis of this compound can be achieved via van Leusen's oxazole synthesis , which involves reacting substituted aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C for 3 hours) with potassium carbonate as a base . For brominated derivatives, aryl aldehydes with bromo and methyl substituents (e.g., 3-bromo-2-methylbenzaldehyde) are ideal precursors. However, yields may vary (e.g., 4–8% in alternative routes) due to steric hindrance or competing side reactions . Optimization strategies include:

- Extended reaction times (up to 6 hours) to enhance conversion.

- Purification via column chromatography or recrystallization to isolate the product from byproducts.

- Microwave-assisted synthesis (not directly evidenced here but a common method for heterocycles) to reduce reaction time and improve efficiency.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- H and C NMR spectroscopy : To confirm substitution patterns and aromatic proton environments. For example, oxazole protons typically resonate at δ 7.5–8.5 ppm, while bromine and methyl groups influence splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.005 Da) .

- X-ray crystallography : Resolves halogen bonding interactions (e.g., Br···N/O interactions in crystal lattices) and molecular geometry .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

Advanced: How do substituents (bromo, methyl) influence the biological activity of this compound derivatives?

Answer:

Substituent effects are evaluated through structure-activity relationship (SAR) studies :

- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., aromatase or PLK-1 inhibitors). Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions in target binding .

- Methyl group : Reduces steric hindrance compared to bulkier substituents, improving solubility and bioavailability. Methyl at the 2-position may also stabilize π-π stacking with aromatic residues in enzymes .

- Contradictions : Some analogs with bromine show reduced activity due to unfavorable steric clashes (e.g., in docking studies with PLK-1) . Researchers should test substituent permutations (e.g., fluoro, methoxy) to balance electronic and steric effects .

Advanced: What computational methods predict the binding modes of this compound with biological targets?

Answer:

In silico approaches include:

- Molecular docking (AutoDock/Vina) : Screens binding affinity to enzymes like PLK-1 or aromatase. For example, oxazole derivatives docked into PLK-1’s ATP-binding pocket show hydrogen bonds with Lysine residues and hydrophobic interactions with methyl/bromo groups .

- Molecular Electrostatic Potential (MEP) maps : Rank acceptor/donor sites for halogen bonding (e.g., Br’s σ-hole interaction with nucleophilic enzyme residues) .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

- Limitations : False positives may arise from rigid docking; flexible side-chain modeling or QM/MM refinement improves accuracy .

Advanced: How do halogen bonding and crystal packing affect the physicochemical properties of this compound?

Answer:

The bromine atom participates in halogen bonding (XB) with electron-rich sites (e.g., oxazole N/O or aromatic π-systems), influencing:

- Crystal packing : Short Br···N/O contacts (~3.0–3.5 Å) stabilize supramolecular architectures, as seen in oxazole-perfluorinated iodine cocrystals .

- Solubility and stability : Strong XB reduces solubility in polar solvents but enhances thermal stability (e.g., higher melting points) .

- Spectroscopic properties : XB alters electron density, shifting NMR signals (e.g., deshielding of oxazole protons) .

- Contradictions : In some cases, steric bulk from methyl groups disrupts XB, leading to polymorphic variations. Researchers should analyze single-crystal structures to validate interactions .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions (e.g., active vs. inactive analogs) arise from:

- Off-target effects : Use selectivity assays (e.g., kinase profiling panels) to identify non-specific binding .

- Metabolic instability : Conduct microsomal stability tests to assess oxidative degradation (e.g., CYP450 metabolism of methyl groups) .

- Pro-drug activation : Inactive compounds may require enzymatic cleavage (e.g., esterase-mediated hydrolysis of prodrugs) .

- Crystallographic validation : Compare docking predictions with X-ray structures of ligand-target complexes .

Advanced: How are oxazole derivatives functionalized for material science applications (e.g., luminescence, conductivity)?

Answer:

Functionalization strategies include:

- π-Extension : Adding electron-rich groups (e.g., thiophene or biphenyl) to enhance luminescence. For example, 5-(thiophen-3-yl)oxazole exhibits red-shifted emission due to extended conjugation .

- Halogen substitution : Bromine improves charge transport in organic semiconductors via heavy-atom effects .

- Coordination complexes : Oxazole’s nitrogen can bind metals (e.g., Cu, Pd) for catalytic or conductive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.